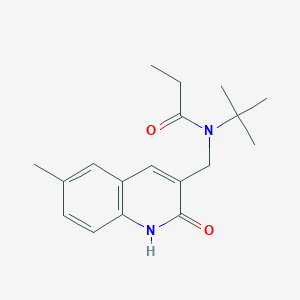![molecular formula C16H21F3N2O3S B7716628 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide](/img/structure/B7716628.png)
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide, also known as CHIR-99021, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). It has gained significant attention in the scientific community due to its potential use in treating various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用機序
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide binds to the ATP-binding site of GSK-3, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways that are regulated by GSK-3, including the Wnt/β-catenin pathway and the insulin signaling pathway. Inhibition of GSK-3 by 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been shown to have diverse effects on cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been shown to have diverse biochemical and physiological effects, depending on the cell type and context. In cancer cells, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been found to induce cell cycle arrest and apoptosis, and inhibit tumor growth. In adipocytes, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been shown to enhance insulin sensitivity and promote glucose uptake. In neural stem cells, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been found to promote neural differentiation and protect against neurodegeneration.
実験室実験の利点と制限
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has several advantages for lab experiments, including its small molecular size, high potency, and specificity for GSK-3. It is also relatively easy to synthesize and purify. However, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has some limitations, including its potential toxicity and off-target effects. Careful dose optimization and control experiments are necessary to ensure the specificity and safety of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide in lab experiments.
将来の方向性
There are several future directions for research on 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide. One area of interest is the development of more potent and selective GSK-3 inhibitors based on the structure of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide. Another area of interest is the investigation of the potential therapeutic applications of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide in various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, the mechanism of action of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide and its downstream signaling pathways require further investigation to fully understand its diverse effects on cellular processes. Finally, the safety and efficacy of 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide in preclinical and clinical trials need to be evaluated to determine its potential as a therapeutic agent.
合成法
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide can be synthesized using a multi-step process involving the reaction of 4-aminobenzoic acid with N-cyclohexylmethanesulfonamide, followed by acetylation and amidation. The final product is obtained through crystallization and purification.
科学的研究の応用
4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit GSK-3, a key regulator of various cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. Inhibition of GSK-3 by 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been found to have anti-tumor effects in various cancer cell lines, including ovarian, pancreatic, and prostate cancer. It has also been shown to enhance insulin sensitivity and promote glucose uptake in adipocytes, making it a potential treatment for diabetes. Additionally, 4-[2-(N-cyclohexylmethanesulfonamido)acetamido]benzamide has been found to promote neural differentiation and protect against neurodegeneration, making it a potential therapy for neurodegenerative disorders such as Alzheimer's disease.
特性
IUPAC Name |
2-[cyclohexyl(methylsulfonyl)amino]-N-[4-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F3N2O3S/c1-25(23,24)21(14-5-3-2-4-6-14)11-15(22)20-13-9-7-12(8-10-13)16(17,18)19/h7-10,14H,2-6,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDGYJOZZZZKTTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=C(C=C1)C(F)(F)F)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-cyclohexyl-N~2~-(methylsulfonyl)-N-[4-(trifluoromethyl)phenyl]glycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

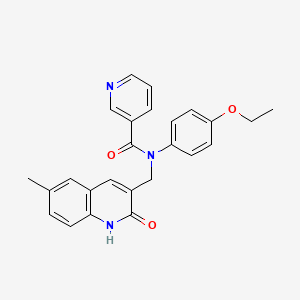

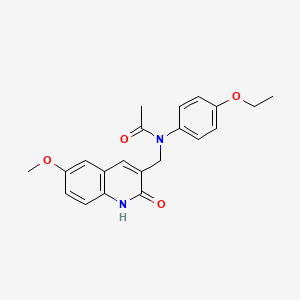

![methyl 4-((1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoate](/img/structure/B7716577.png)
![4-[[2-(N-(3,4-Dimethoxyphenyl)sulfonyl-4-methoxyanilino)acetyl]amino]benzamide](/img/structure/B7716579.png)


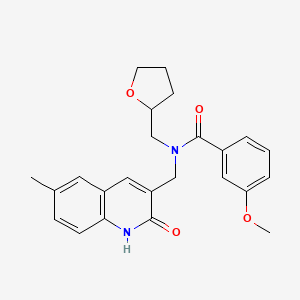
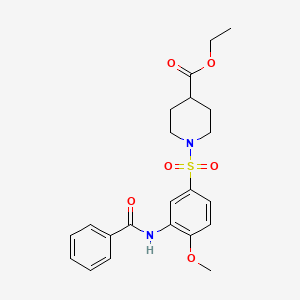
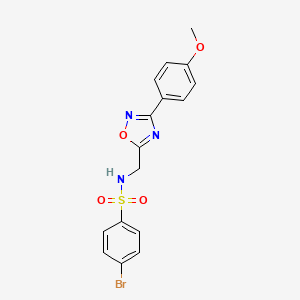
![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-chlorophenyl)-1,2,4-oxadiazole](/img/structure/B7716636.png)
![3-(3-methoxyphenyl)-N-[2-(4-methoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716638.png)
